molecular formula C8H6BrN3 B1290604 4-Bromo-2,7-naphthyridin-1-amine CAS No. 959558-28-2

4-Bromo-2,7-naphthyridin-1-amine

Cat. No. B1290604
CAS RN: 959558-28-2
M. Wt: 224.06 g/mol
InChI Key: GIFGLLRPNLFCGT-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2,7-naphthyridin-1-amine is a brominated naphthyridine derivative, which is a class of compounds known for their potential pharmacological activities. The presence of the bromine atom and the amine group in the structure suggests that this compound could be a key intermediate or a final product in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of brominated naphthyridines typically involves the substitution of halogen atoms with amines. For instance, a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines were prepared from nicotinic acid, which involved the nucleophilic replacement of a chloro substituent with appropriate amines . Similarly, the amination of bromonaphthyridines with aqueous ammonia has been reported to occur at room temperature using copper catalysis, providing an alternative route to functionalized naphthyridines . These methods highlight the versatility of bromonaphthyridines in undergoing nucleophilic substitution reactions to introduce various amine functionalities.

Molecular Structure Analysis

The molecular structure of brominated naphthyridines can be complex, with the potential for various isomers depending on the position of the bromine and amine substituents. For example, the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide led to the formation of both 3- and 4-amino isomers, suggesting the intermediacy of didehydro compounds . The molecular structure is crucial as it can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated naphthyridines are reactive intermediates that can undergo a range of chemical reactions. The amination reactions of bromo-1,5-naphthyridines, for instance, can involve rearrangements and the formation of naphthyridyne intermediates . These reactions are not only important for the synthesis of various aminated derivatives but also for understanding the reaction mechanisms and the stability of the intermediates formed during the process.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,7-naphthyridin-1-amine would be influenced by the presence of the bromine atom and the amine group. While specific data on this compound is not provided, brominated naphthyridines generally exhibit significant antimalarial activity, as seen with some N4-substituted derivatives . The bromine atom can also participate in hydrogen bonding and halogen interactions, as observed in the crystal structures of related compounds .

Future Directions

Naphthyridines, including 4-Bromo-2,7-naphthyridin-1-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including more eco-friendly, safe, and atom-economical approaches, has been of considerable interest .

properties

IUPAC Name

4-bromo-2,7-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFGLLRPNLFCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635833
Record name 4-Bromo-2,7-naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,7-naphthyridin-1-amine

CAS RN

959558-28-2
Record name 4-Bromo-2,7-naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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